molecular formula C7H10BNO2 B1320076 4-(Methylamino)phenylboronic acid CAS No. 302348-49-8

4-(Methylamino)phenylboronic acid

Cat. No. B1320076
M. Wt: 150.97 g/mol
InChI Key: IDWLEJGVLKZNGX-UHFFFAOYSA-N
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Description

4-(Methylamino)phenylboronic acid is a compound that belongs to the class of arylboronic acids, which are known for their low toxicity, good thermal stability, compatibility with various functional groups, and insensitivity to water and air. These properties make arylboronic acids, including 4-(Methylamino)phenylboronic acid, important intermediates in organic synthesis .

Synthesis Analysis

The synthesis of arylboronic acids can be complex, involving multiple steps such as reduction, acylation, and hydrolysis. For example, the synthesis of 4-(2-(diethylamino)ethyl)phenylboronic acid, a compound related to 4-(Methylamino)phenylboronic acid, was achieved through a three-step reaction starting from 4-bromophenylacetic acid. The structure of the synthesized compound was confirmed by 1H NMR spectroscopy . Although the exact synthesis of 4-(Methylamino)phenylboronic acid is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of arylboronic acids is characterized by the presence of a boron atom covalently bonded to an aromatic ring and hydroxyl groups. The structure of related compounds, such as 4-benzoyl-5-methyl-2-phenylpyrazol-3-one oxime, has been studied using 1H and 13C NMR spectroscopy and single-crystal X-ray analysis, revealing the presence of intramolecular hydrogen bonds that stabilize the molecule . These techniques could be used to analyze the molecular structure of 4-(Methylamino)phenylboronic acid as well.

Chemical Reactions Analysis

Arylboronic acids are versatile in chemical reactions, particularly in cross-coupling reactions used to form carbon-carbon bonds. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to be an effective catalyst for dehydrative amidation between carboxylic acids and amines, a reaction that is important for α-dipeptide synthesis . While this specific reaction does not involve 4-(Methylamino)phenylboronic acid, it demonstrates the reactivity of arylboronic acids in facilitating bond formation.

Physical and Chemical Properties Analysis

The physical and chemical properties of arylboronic acids, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the presence of ortho-substituents on phenylboronic acids can prevent the coordination of amines to the boron atom, thus accelerating reactions like amidation . The specific properties of 4-(Methylamino)phenylboronic acid would need to be determined experimentally, but they are likely to be consistent with the general characteristics of arylboronic acids.

Scientific Research Applications

Organic Synthesis

  • Intermediate in Organic Synthesis : Arylboronic acids, such as 4-(Methylamino)phenylboronic acid, are important intermediates in organic synthesis due to their low toxicity, good thermal stability, and compatibility with various functional groups. They are particularly useful in the synthesis of complex organic compounds (Zhang Da, 2015).

Nanomaterials and Biomedical Applications

  • Nanoparticle Synthesis : Phenylboronic acid-containing nanomaterials have been used in biomedical applications due to their unique stimuli-responsive characteristics. These include nanomaterials like nanoparticles with framboidal morphology, which exhibit potential for additional morphology-related effects (U. Hasegawa, T. Nishida, A. J. Vlies, 2015).
  • Gene Therapy : Phenylboronic acid-modified polyamidoamine has been used for delivering short GC-rich DNA in hepatocarcinoma gene therapy. It shows strong anti-proliferative effects and potential for tumor gene therapy (Jiebing Yang et al., 2019).
  • Drug Delivery : Phenylboronic acid-based materials have been extensively studied for their glucose-responsive properties, particularly in insulin delivery systems. They have been incorporated into various forms like nanogels, micelles, and vesicles for drug delivery applications (Rujiang Ma, Linqi Shi, 2014).
  • Biosensors : Phenylboronic acid-decorated polymeric nanomaterialshave been exploited for their ability to interact with glucose and sialic acid, leading to applications in drug delivery systems and biosensors. This unique chemistry facilitates the development of diagnostic and therapeutic tools, particularly in the context of diseases like cancer and diabetes (Tianyu Lan, Qianqian Guo, 2019).

Photodynamic Therapy and Imaging

  • Photodynamic Therapy : Phenylboronic acid-functionalized pyrene derivatives have been used for the synthesis of nanorods that enable two-photon imaging of cell surface sialic acids and photodynamic therapy. These nanorods demonstrate potential as a method for simple and selective analysis of sialic acids in living cells and a prospect for image-guided therapy (Ting Li, Yang Liu, 2021).

Antiviral Applications

  • Antiviral Therapeutics : Phenylboronic-acid-modified nanoparticles have shown potential as antiviral therapeutics. Their ability to inhibit viral entry, particularly in the case of Hepatitis C virus, demonstrates their utility in the field of virology and potential as a therapeutic strategy (M. Khanal et al., 2013).

Carbohydrate Chemistry

  • Applications in Carbohydrate Chemistry : Phenylboronic acids, including derivatives like 4-(Methylamino)phenylboronic acid, have been used in the synthesis of specifically substituted or oxidized sugar derivatives. They play a significant role in carbohydrate chemistry, aiding in the synthesis and isolation of various compounds (R. Ferrier, 1972).

Catalysis and Chemical Interactions

  • Catalysis : Phenylboronic acids have been used in catalysis, such as in the hydroxylation of phenylboronic acid to phenol and in the reduction of various dyes at room temperature, demonstrating their versatility in chemical reactions (Arezo Hatamifard et al., 2016).

Safety And Hazards

4-(Methylamino)phenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

[4-(methylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2/c1-9-7-4-2-6(3-5-7)8(10)11/h2-5,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWLEJGVLKZNGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylamino)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Matyašovský, L Tack, A Palágyi, M Kuba… - Organic & …, 2021 - pubs.rsc.org
We designed and synthesized nucleosides bearing aminophenyl- or aminonaphthyl-3-methoxychromone fluorophores attached at position 5 of cytosine or thymine and converted them …
Number of citations: 9 pubs.rsc.org

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